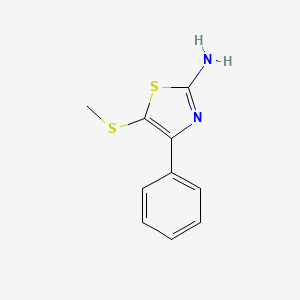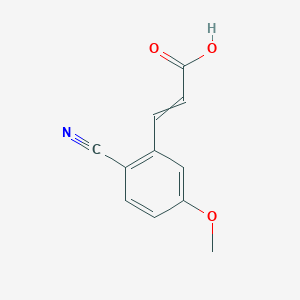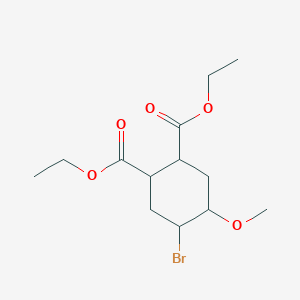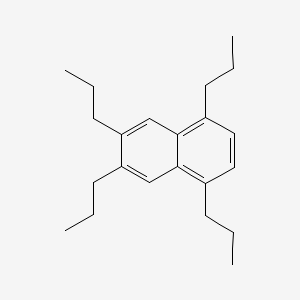
1,4,6,7-Tetrapropylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,7-Tetrapropylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields. This compound, characterized by the presence of four propyl groups attached to the naphthalene ring, exhibits unique chemical and physical properties that make it of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,7-Tetrapropylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride
Catalyst: Aluminum chloride (AlCl3)
The reaction proceeds through the formation of a carbocation intermediate, which then attacks the naphthalene ring to form the desired tetrapropyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6,7-Tetrapropylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
1,4,6,7-Tetrapropylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1,4,6,7-Tetrapropylnaphthalene depends on the specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, affecting membrane integrity and function. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that recognize the naphthalene core structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,6,7-Tetramethylnaphthalene
- 1,4,6,7-Tetraethylnaphthalene
- 1,4,6,7-Tetraisopropylnaphthalene
Uniqueness
1,4,6,7-Tetrapropylnaphthalene is unique due to the specific arrangement and length of its propyl groups, which can influence its chemical reactivity and physical properties. Compared to its methyl, ethyl, and isopropyl analogs, the propyl groups provide a different steric and electronic environment, leading to distinct behavior in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
65438-96-2 |
|---|---|
Molekularformel |
C22H32 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
1,4,6,7-tetrapropylnaphthalene |
InChI |
InChI=1S/C22H32/c1-5-9-17-13-14-18(10-6-2)22-16-20(12-8-4)19(11-7-3)15-21(17)22/h13-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
VSMAIWMWHNXBHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C=C(C(=CC2=C(C=C1)CCC)CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



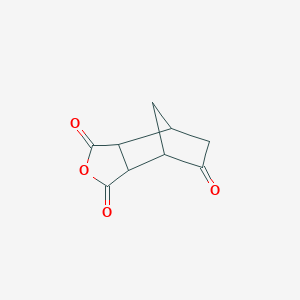

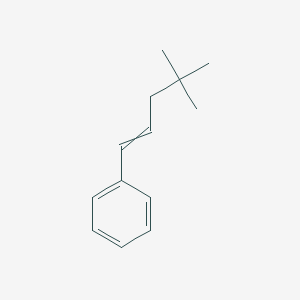
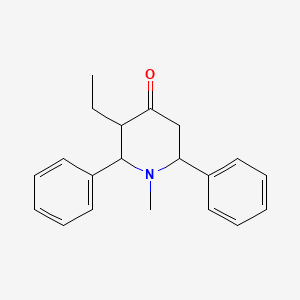
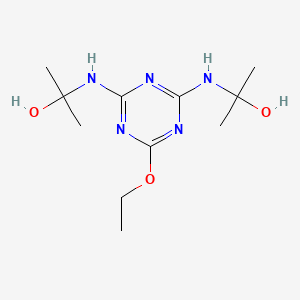
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)

![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
